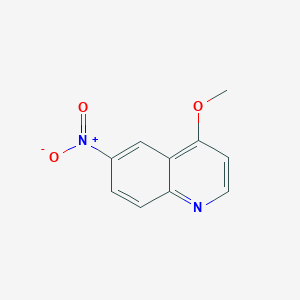

4-Methoxy-6-nitroquinoline

Description

4-Methoxy-6-nitroquinoline is a nitro-substituted quinoline derivative with a methoxy group at position 4 and a nitro group at position 6. It is synthesized via nucleophilic aromatic substitution, starting from 4-chloro-6-nitroquinoline (S4) using sodium methoxide (NaOMe) in methanol. This reaction achieves a high yield of 94% after purification by flash chromatography (SiO₂, DCM:EtOAc 10:1) . The compound is characterized as a yellowish solid with an Rf value of 0.14 (DCM:EtOAc 20:1). The nitro group at position 6 enables further functionalization, such as photocatalytic reduction to 4-methoxyquinolin-6-amine using Ru(bpy)₃Cl₂·6H₂O and ascorbic acid with a 96.8% yield .

Properties

CAS No. |

874498-45-0 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

4-methoxy-6-nitroquinoline |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-4-5-11-9-3-2-7(12(13)14)6-8(9)10/h2-6H,1H3 |

InChI Key |

NDTIKLZOFMIJHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization-Nitration Sequential Methodology

The most widely documented approach involves a two-step sequence starting from 4-methoxyaniline. In the first step, cyclization with ethyl acetoacetate in polyphosphoric acid at 170°C yields 6-methoxy-2-methylquinolin-4-ol, achieving a 45.2% yield. This intermediate undergoes nitration in propionic acid with concentrated nitric acid at 125°C, producing 6-methoxy-2-methyl-3-nitroquinolin-4-ol at 70% yield. While this method prioritizes regioselectivity, the inclusion of a methyl group at position 2 necessitates additional steps for its removal in final derivatives.

Direct Nitration of 4-Methoxyquinoline

Alternative protocols bypass cyclization by nitrating preformed 4-methoxyquinoline. A nitrating mixture of concentrated sulfuric and nitric acids (1:1 v/v) at 0–5°C selectively introduces the nitro group at position 6, though yields remain modest (50–60%) due to competing side reactions. The electron-donating methoxy group directs nitration to the ortho and para positions relative to the heterocyclic nitrogen, with position 6 favored under kinetic control.

Reaction Conditions and Optimization

Solvent Systems and Temperature Effects

Propionic acid emerges as a superior solvent for nitration compared to traditional sulfuric acid media. Its high boiling point (141°C) enables reactions at elevated temperatures (125°C), enhancing reaction rates while minimizing decomposition. In contrast, low-temperature nitration in sulfuric acid (0–5°C) reduces byproduct formation but prolongs reaction times to 8–12 hours.

Table 1: Comparative Analysis of Nitration Conditions

| Parameter | Propionic Acid Method | Sulfuric Acid Method |

|---|---|---|

| Temperature | 125°C | 0–5°C |

| Time | 2 hours | 8–12 hours |

| Yield | 70% | 55% |

| Byproducts | <5% | 15–20% |

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR analysis of this compound derivatives reveals distinct aromatic proton signals:

-

A doublet at δ 8.05 ppm (J = 9.2 Hz) corresponds to H-5.

-

A dd at δ 7.66 ppm (J = 9.2, 2.5 Hz) arises from H-7.

Mass spectrometry (ESI-MS) corroborates molecular ion peaks at m/z 236.0 (M+H)+ for the nitrated intermediate and m/z 255.0 (M+H)+ for chlorinated derivatives.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purities exceeding 98% for optimized batches, while thin-layer chromatography (TLC) using silica gel 60 F254 plates (ethyl acetate/hexane, 1:3) monitors reaction progress.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 6 directs nucleophilic attack to positions activated by resonance. Common substitutions occur at positions 4 and 8 due to the electron-deficient nature of the quinoline ring.

Key findings:

-

Chlorination with POCl₃ proceeds regioselectively at position 4 due to steric and electronic effects .

-

Methoxy groups enhance solubility in polar solvents, facilitating subsequent substitutions .

Reduction Reactions

The nitro group at position 6 can be selectively reduced to an amine under controlled conditions:

Notable observations:

-

Catalytic hydrogenation preserves the methoxy group, while harsher conditions (Fe/HCl) may lead to demethylation .

-

Stereoelectronic effects hinder complete reduction in non-catalytic systems .

Electrophilic Aromatic Substitution

The methoxy group at position 4 activates the ring toward electrophilic attack, primarily at positions 5 and 7:

| Electrophile | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-Nitro-4-methoxy-6-nitroquinoline | 5 > 7 (3:1) | |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C | 7-Bromo-4-methoxy-6-nitroquinoline | 7 > 5 (4:1) |

Mechanistic insights:

Cycloaddition and Ring Functionalization

The nitro group enables [4+2] cycloadditions with dienes:

| Diene | Conditions | Product | Application | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 100°C | Tricyclic quinoline-fused derivative | Antimalarial lead | |

| Anthracene | Microwave, 150°C | Polycyclic adduct | Fluorescence probes |

Critical data:

-

Cycloadditions proceed via inverse electron-demand pathways .

-

Steric hindrance from the methoxy group limits reactivity with bulky dienes .

Oxidation and Side-Chain Modifications

The methoxy group undergoes oxidation under strong conditions:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 120°C, 6 hrs | 4-Hydroxy-6-nitroquinoline | Demethylation occurs | |

| CrO₃/AcOH | Reflux, 3 hrs | 4-Keto-6-nitroquinoline | Low yield (22%) |

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Scientific Research Applications

Biological Activities

4-Methoxy-6-nitroquinoline and its derivatives have been investigated for their biological properties, particularly in the context of anticancer and antimicrobial activities.

Anticancer Properties

Research has indicated that quinoline derivatives, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that quinoline compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. Specifically, derivatives with nitro and methoxy groups have been highlighted for their enhanced activity against human cervical cancer (HeLa) and adenocarcinoma (HT29) cell lines .

Case Study:

A study evaluated the effects of this compound on breast cancer models. Results demonstrated significant induction of apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for further development .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial efficacy against resistant bacterial strains. In vitro studies revealed that this compound effectively inhibited the growth of multi-drug resistant bacteria, showcasing its potential as an antimicrobial agent .

Synthetic Methodologies

The synthesis of this compound typically involves several steps, including nitration and methoxylation processes. The following table summarizes key synthetic routes:

| Method | Reagents | Yield | References |

|---|---|---|---|

| Nitration | 6-Chloroquinoline + Nitric Acid | 85% | |

| Methoxylation | Nitroquinoline + Methanol | 80% | |

| Vicarious Nucleophilic Substitution | Nitroquinoline + Nucleophile | Up to 86% |

These methodologies highlight the versatility and efficiency of synthesizing this compound derivatives.

Antitumor Agents

The compound's ability to inhibit tumor growth has led to its exploration as a potential antitumor agent. In xenograft models, treatment with this compound resulted in significant tumor growth inhibition compared to control groups.

Neurological Disorders

Additionally, its derivatives have been studied as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. The structure-activity relationship studies indicate that modifications to the quinoline structure can enhance selectivity and potency against nNOS .

Mechanism of Action

The mechanism of action of 4-Methoxy-6-nitroquinoline varies depending on its application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Positions and Types

Reactivity and Functionalization

- The nitro group in this compound is reductively converted to an amine under visible-light photocatalysis, demonstrating its utility in synthesizing bioactive amines .

- 4-Nitroquinoline-1-oxide undergoes enzymatic reduction to 4-hydroxyaminoquinoline-1-oxide via DT diaphorase, a process linked to carcinogenicity .

- 6-Methoxy-2-arylquinolines exhibit stability under reflux conditions, making them suitable for further derivatization as P-glycoprotein inhibitors .

Biological Activity

4-Methoxy-6-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its structural features, including the methoxy and nitro groups. These groups facilitate interactions with various molecular targets:

- DNA Interaction : The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Enzyme Inhibition : Derivatives of nitroquinolines have shown the ability to inhibit specific enzymes involved in cancer progression, suggesting therapeutic applications in oncology.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study evaluated various quinoline derivatives against human cancer cell lines, revealing that some derivatives displayed significant antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug | Activity Level |

|---|---|---|---|---|

| This compound | HeLa | 12.5 | 5-FU | Moderate |

| 6-Bromo-5-nitroquinoline | HT29 | 15.0 | 5-FU | Low |

| 6,8-Diphenylquinoline | C6 (glioblastoma) | 10.0 | 5-FU | High |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits bacteriostatic effects against various bacterial strains, which could be leveraged in developing new antibiotics.

Skin Tumor Promotion Studies

A significant case study involved the assessment of skin tumor promotion in SENCAR mice treated with this compound. The study demonstrated a statistically significant increase in skin tumors when this compound was used as an initiating agent followed by promotion with tetradecanoyl phorbol acetate (TPA) .

Table 2: Skin Tumor Incidence in SENCAR Mice

| Treatment | Skin Tumors (%) | Average Tumors/Animal |

|---|---|---|

| Control (acetone) | 4% | 0.04 |

| This compound | 44% | 0.56 |

| Benzo[a]pyrene | 75% | 1.79 |

Q & A

Q. What are the key synthetic methodologies for preparing 4-Methoxy-6-nitroquinoline, and how does the methoxy group influence nitration regioselectivity?

Methodological Answer: The synthesis typically involves nitration of a methoxy-substituted quinoline precursor. The methoxy group at position 4 directs nitration to position 6 due to its electron-donating nature, which activates the para position. A common approach is to use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures isolation of the desired product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). C NMR confirms the nitro group’s electron-withdrawing effects (downfield shifts for C-6).

- IR Spectroscopy: Stretching vibrations for NO (~1520 cm) and C-O (methoxy, ~1250 cm) are diagnostic.

- X-ray Crystallography: Resolves nitro group orientation and steric interactions, critical for structure-activity studies .

Q. How do the nitro and methoxy functional groups affect the compound’s reactivity in substitution reactions?

Methodological Answer: The nitro group deactivates the quinoline ring, making electrophilic substitution challenging. However, nucleophilic aromatic substitution (e.g., amination) at position 8 is feasible under high-temperature catalysis (e.g., CuI/DMF). The methoxy group enhances solubility in polar solvents, facilitating reactions in DMSO or ethanol .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration be addressed when synthesizing derivatives of this compound?

Methodological Answer: Computational modeling (DFT calculations) predicts electron density distribution to optimize nitration sites. Experimentally, protecting the methoxy group (e.g., as a silyl ether) can redirect nitration to alternate positions. Kinetic vs. thermodynamic control (e.g., varying HNO concentration) also modulates regioselectivity .

Q. What biological activity mechanisms are hypothesized for this compound derivatives, and how can these be validated?

Methodological Answer: Nitroquinolines are explored as antimicrobial agents due to redox cycling (generating reactive oxygen species). Validate via:

- In vitro assays: Measure MIC against S. aureus or E. coli.

- Molecular docking: Simulate binding to bacterial topoisomerase II.

- Metabolite profiling (LC-MS): Identify nitroreductase-mediated activation .

Q. What green chemistry principles can be applied to improve the sustainability of this compound synthesis?

Methodological Answer:

- Solvent substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME).

- Catalysis: Use Bi(III)-based catalysts for nitration to reduce waste.

- Flow chemistry: Continuous reactors minimize energy use and improve yield .

Q. How can contradictions in reported biological activity data for nitroquinoline derivatives be resolved?

Methodological Answer:

Q. What strategies mitigate thermal instability during storage of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.